N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a chemical compound that has attracted attention due to its potential use in various fields of research and industry. It is a part of the class of organic compounds known as benzodioxoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel pesticide intermediate was synthesized with 2,3-dimethylaniline as the starting materials . Another study reported the synthesis of new 2-amino-1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like density functional theory . The structure of these compounds was characterized by mass spectra (MS), 1H NMR, infrared (IR), and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, C17H12F3N3O4S, is 411.36.Scientific Research Applications
Anticancer Activities
A series of compounds related to N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide were designed, synthesized, and evaluated for their anticancer activities against multiple cancer cell lines. These studies revealed moderate to excellent anticancer properties compared to established drugs, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Research has also focused on the antimicrobial and antitubercular screening of N-substituted derivatives, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria. This includes the evaluation of these compounds' potential in treating tuberculosis, one of the leading infectious diseases worldwide. The promising results indicate these compounds could serve as leads for developing new antimicrobial and antitubercular agents (Khalid et al., 2016).
Potential in Treating Alzheimer’s Disease
Further research into N-substituted derivatives has been directed towards finding new therapeutic agents for Alzheimer’s disease. These efforts have identified compounds with enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. The studies also evaluated the compounds for hemolytic activity to assess their safety profile (Rehman et al., 2018).
Synthesis and Evaluation of Sulfonamide Derivatives
The synthesis of novel sulfonamide derivatives incorporating the 1,3,4-oxadiazole moiety has been carried out, demonstrating their potential as antimicrobial agents. This includes the development of compounds with promising antibacterial and antifungal activities, highlighting the versatility of these derivatives in combating various microbial infections (Darwish et al., 2014).
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to predict the exact biochemical pathways it affects. Given the presence of a methylsulfonylphenyl group in its structure, it is possible that the compound may interact with enzymes or receptors that recognize or are modulated by this chemical group .
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVWXTEBEZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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